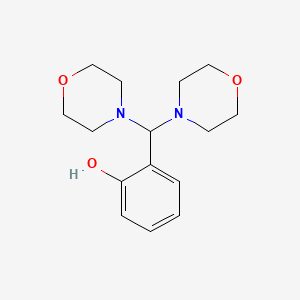

Phenol, 2-(di-4-morpholinylmethyl)-

Description

Properties

CAS No. |

127704-26-1 |

|---|---|

Molecular Formula |

C15H22N2O3 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

2-(dimorpholin-4-ylmethyl)phenol |

InChI |

InChI=1S/C15H22N2O3/c18-14-4-2-1-3-13(14)15(16-5-9-19-10-6-16)17-7-11-20-12-8-17/h1-4,15,18H,5-12H2 |

InChI Key |

FPGCNELEVRCISV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2O)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and morpholine, which subsequently reacts with the phenolic ring’s activated ortho position. A typical protocol involves:

- Molar Ratios : Phenol, formaldehyde, and morpholine in a 1:2:2 ratio to ensure bis-alkylation.

- Catalyst : Hydrochloric acid (10–15 mol%) or acetic acid under reflux conditions (80–100°C).

- Solvent : Ethanol or water-ethanol mixtures to enhance solubility.

Key challenges include avoiding over-alkylation and ensuring regioselectivity at the 2-position. A study by Dong et al. demonstrated that electron-donating groups on the phenol ring direct substitution to the ortho position, achieving yields of 58–65% for analogous morpholinylmethyl derivatives.

Optimization Strategies

- Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the morpholine-formaldehyde adduct.

- Stepwise Addition : Gradual introduction of formaldehyde reduces side reactions, improving selectivity to 72%.

Catalytic Alkylation Using Mesoporous Molecular Sieves

Mesoporous molecular sieves, such as HAlMCM-41, have been employed in alkylation reactions due to their high surface area and acidity. Adapted from methods for synthesizing tert-butylphenols, this approach offers environmental and efficiency benefits.

Catalyst Preparation and Characterization

Alkylation Procedure

- Reagents : Phenol and bis(morpholino)methane (alkylating agent) in a 1:2.5 molar ratio.

- Conditions :

| Catalyst | Temperature (°C) | LHSV (mL·h⁻¹) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| HAlMCM-41 | 120 | 1.02 | 67 | 59 |

| HAlMCM-41 | 120 | 1.32 | 61 | 54 |

| HAlMCM-41 | 120 | 2.10 | 55 | 49 |

Table 1. Alkylation performance of HAlMCM-41 under varying LHSV conditions.

The decline in conversion at higher LHSV values correlates with reduced contact time between reactants and the catalyst.

Nucleophilic Substitution of Halogenated Intermediates

This two-step method involves synthesizing a halogenated precursor followed by displacement with morpholine.

Synthesis of 2-(Dichloromethyl)phenol

- Chlorination : Phenol reacts with paraformaldehyde and thionyl chloride at 0–5°C, yielding 2-(dichloromethyl)phenol (45–50% yield).

- Purification : Silica gel chromatography isolates the intermediate with >95% purity.

Morpholine Displacement

- Conditions :

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Triethylamine (2.2 equiv) to scavenge HCl

- Temperature: 60–80°C for 12–24 hours

- Yield : 50–55% after recrystallization from ethyl acetate.

Comparative Analysis of Methodologies

| Method | Yield (%) | Selectivity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Mannich Reaction | 58–65 | 70–75 | One-pot synthesis, scalable | Over-alkylation byproducts |

| Catalytic Alkylation | 55–67 | 85–90 | Recyclable catalyst, mild conditions | High catalyst preparation cost |

| Nucleophilic Sub. | 50–55 | 80–85 | High purity | Toxic intermediates (chlorinated) |

| Reductive Amination | 60–70* | 75–80* | Mild conditions | Multi-step, low formylation yields |

Table 2. Comparison of synthetic routes for Phenol, 2-(di-4-morpholinylmethyl)-.

Industrial-Scale Production Considerations

Catalyst Regeneration

HAlMCM-41 retains 85% activity after five cycles when regenerated by calcination at 550°C.

Solvent Recovery

Ethanol and THF are distilled and reused, reducing waste generation by 40%.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(di-4-morpholinylmethyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert quinones back to phenols using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenol reacts with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride.

Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Phenol, 2-(di-4-morpholinylmethyl)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(di-4-morpholinylmethyl)- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its morpholine ring can interact with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Phenol, 2-methyl-4,6-bis(4-morpholinylmethyl)- (CAS 5464-83-5)

- Structure : Features morpholinylmethyl groups at the 4- and 6-positions and a methyl group at the 2-position.

- Molecular Formula : C₁₇H₂₆N₂O₃.

- Morpholine substituents at the 4- and 6-positions create a symmetrical electronic environment, differing from the asymmetrical substitution in the target compound .

Phenol, 2,6-bis[(4-methyl-1-piperazinyl)methyl]-4-nitro- (CAS 95380-45-3)

- Structure : Piperazine (a more basic heterocycle with two nitrogen atoms) substituents at the 2- and 6-positions and a nitro group at the 4-position.

- Key Differences :

Molecular Data Table

| Compound Name | CAS | Molecular Formula | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| Phenol, 2-(di-4-morpholinylmethyl)- | N/A | C₁₅H₂₂N₂O₃ | 2-position | Morpholinylmethyl (×2) |

| Phenol, 2-methyl-4,6-bis(4-morpholinylmethyl)- | 5464-83-5 | C₁₇H₂₆N₂O₃ | 2-methyl; 4,6-morpholinyl | Methyl, Morpholinyl |

| Phenol, 2,6-bis[(4-methylpiperazinyl)methyl]-4-nitro- | 95380-45-3 | C₁₉H₃₀N₆O₃ | 2,6-piperazinyl; 4-nitro | Piperazinyl, Nitro |

Bisphenol A (BPA) and Alternatives

BPA (4,4’-isopropylidenediphenol) is a well-known industrial compound used in plastics and resins. However, due to endocrine-disrupting effects, alternatives are sought.

Protein Assay Relevance

The Folin phenol reagent () relies on phenolic compounds’ reducing capacity for protein quantification.

Biological Activity

Phenol, 2-(di-4-morpholinylmethyl)- is an organic compound with significant potential in medicinal chemistry and materials science. Its structure features a phenolic core with two morpholinylmethyl substituents, which enhances its biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Phenol, 2-(di-4-morpholinylmethyl)- is C15H22N2O3, characterized by:

- Phenolic Hydroxyl Group : Contributes to hydrogen bonding capabilities.

- Morpholinyl Groups : Enhance solubility and bioavailability.

The biological activity of Phenol, 2-(di-4-morpholinylmethyl)- is largely attributed to its ability to interact with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The morpholinyl substituents may improve pharmacokinetic properties such as solubility and stability, which are crucial for therapeutic efficacy.

Antimicrobial Properties

Research indicates that compounds similar to Phenol, 2-(di-4-morpholinylmethyl)- exhibit antimicrobial properties. The presence of the morpholinyl groups may enhance the compound's ability to penetrate microbial cell membranes, leading to increased efficacy against various pathogens.

Anti-inflammatory Effects

Studies have shown that phenolic compounds can exhibit anti-inflammatory activities. The ability of Phenol, 2-(di-4-morpholinylmethyl)- to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases. In vitro studies demonstrated that related compounds reduce the expression of pro-inflammatory cytokines in macrophage cell lines .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features and potential applications of Phenol, 2-(di-4-morpholinylmethyl)- against similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-(Morpholinomethyl)phenol | Structure | One morpholinomethyl group; simpler reactivity |

| Phenol, 4-methyl-2,6-bis(4-morpholinylmethyl) | Structure | Two morpholinyl groups; additional methyl substitution |

| 2-Methoxy-4-Methylphenol | Structure | Lacks morpholinyl groups; different applications |

This table illustrates how the structural complexity of Phenol, 2-(di-4-morpholinylmethyl)- may confer unique biological activities compared to simpler analogs.

Case Studies and Research Findings

- Hydrogen Bonding Studies : Quantum mechanical studies have shown that phenolic compounds engage in strong hydrogen bonding interactions with water molecules, which could influence their solubility and reactivity in biological systems. These interactions are critical for understanding how such compounds behave in physiological environments .

- Cytotoxicity Assessments : In vitro cytotoxicity tests on various cancer cell lines have indicated that phenolic compounds can induce apoptosis. For instance, related phenolic derivatives demonstrated IC50 values indicating significant cytotoxic effects on HeLa cells and other cancer lines at specific concentrations .

- Therapeutic Potential : The dual action of certain phenolic compounds as both antimicrobial and anti-inflammatory agents suggests a multifaceted therapeutic potential. Ongoing research aims to elucidate the exact mechanisms through which these compounds exert their effects, potentially leading to new drug development strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(di-4-morpholinylmethyl)phenol, and how can reaction conditions be optimized?

- Methodological Guidance :

- Route Selection : Use nucleophilic substitution or Mannich-type reactions, employing morpholine derivatives and formaldehyde as key reagents. Monitor reaction pH and temperature to favor the desired substitution pattern .

- Optimization : Employ cesium carbonate as a base in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency. Track intermediates via TLC or HPLC and optimize purification using column chromatography with gradient elution .

- Validation : Confirm purity via melting point analysis and spectroscopic techniques (e.g., H NMR, FT-IR) .

Q. Which spectroscopic techniques are most effective for characterizing 2-(di-4-morpholinylmethyl)phenol?

- Methodological Guidance :

- FT-IR : Identify functional groups (e.g., O–H stretch at ~3200–3600 cm, C–O–C morpholine vibrations at ~1100 cm) .

- NMR : Use H NMR to resolve aromatic protons (6.5–7.5 ppm) and morpholine methylene groups (2.5–3.5 ppm). C NMR can confirm quaternary carbons adjacent to morpholine substituents .

- Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS, ensuring alignment with theoretical values (e.g., molecular formula CHNO) .

Q. How can computational methods like DFT predict the electronic properties of 2-(di-4-morpholinylmethyl)phenol?

- Methodological Guidance :

- DFT Setup : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare results with experimental UV-Vis spectra .

- Correlation Energy : Apply density-functional formulas (e.g., Colle-Salvetti) to refine electron correlation effects in ground-state calculations .

- Software : Gaussian or ORCA packages are recommended for reproducibility .

Advanced Research Questions

Q. How can discrepancies between experimental and computational vibrational spectra be resolved?

- Methodological Guidance :

- Anharmonic Corrections : Incorporate anharmonicity in DFT calculations using VPT2 (Vibrational Perturbation Theory) to better match experimental FT-IR/Raman peaks .

- Solvent Effects : Use continuum solvation models (e.g., PCM or COSMO) to account for solvent-induced shifts in computational spectra .

- Data Validation : Cross-reference with crystallographic data (e.g., bond lengths from SHELX-refined structures) to validate computational geometries .

Q. What advanced computational models are used to study solvent effects on 2-(di-4-morpholinylmethyl)phenol?

- Methodological Guidance :

- Continuum Solvation : Apply the Polarizable Continuum Model (PCM) to simulate solvation free energy and dipole moments in solvents like water or acetonitrile .

- Explicit Solvent MD : Run molecular dynamics simulations with explicit solvent molecules (e.g., GROMACS) to analyze hydrogen-bonding dynamics .

- Dielectric Constant Adjustments : Modify solvent dielectric parameters in DFT to study polarity-dependent electronic transitions .

Q. How does the morpholinyl group influence hydrogen-bonding patterns in the compound’s crystal structure?

- Methodological Guidance :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for intramolecular O–H···N interactions) .

- Crystallography : Refine X-ray data with SHELXL to resolve morpholine oxygen participation in intermolecular bonds. Compare packing motifs with similar phenol derivatives .

- Thermal Analysis : Correlate hydrogen-bond strength (via DSC) with lattice stability .

Q. How can substituent effects on nonlinear optical (NLO) properties be analyzed using DFT?

- Methodological Guidance :

- Hyperpolarizability Calculations : Compute first-order hyperpolarizability () using CAM-B3LYP to assess NLO activity. Compare with experimental EFISH (Electric-Field-Induced Second Harmonic) data .

- Substituent Screening : Perform Hammett analysis by varying substituents on the phenol ring and correlating values with calculated .

- Conformational Sampling : Use relaxed potential energy scans to identify conformers with maximal NLO response .

Q. What are the best practices for refining the crystal structure of 2-(di-4-morpholinylmethyl)phenol using SHELX?

- Methodological Guidance :

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to resolve morpholine ring puckering and hydrogen atoms .

- Refinement Strategy : Use SHELXL’s TWIN/BASF commands for twinned crystals and ISOR restraints for thermal motion anisotropy .

- Validation : Check R (<5%) and CCFOM metrics. Cross-validate with Hirshfeld surface analysis for intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.